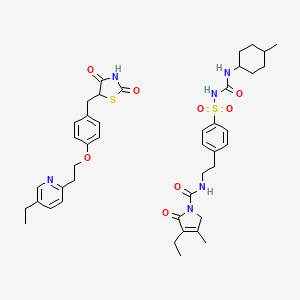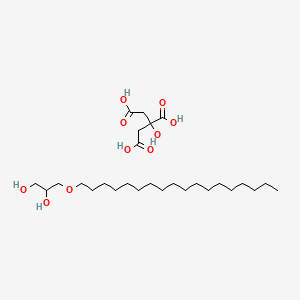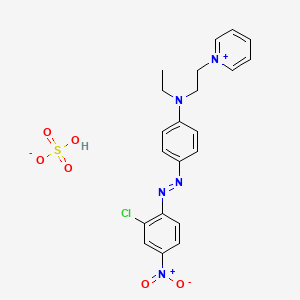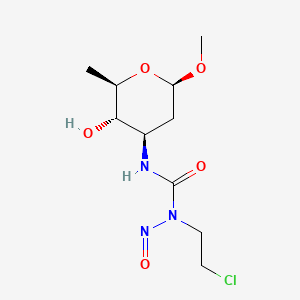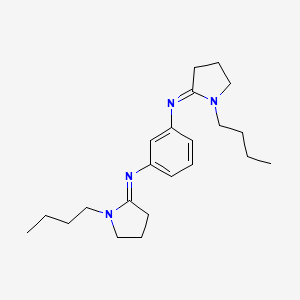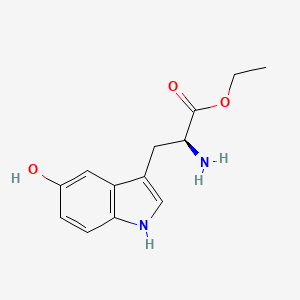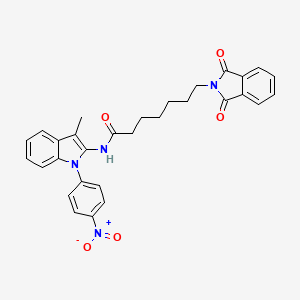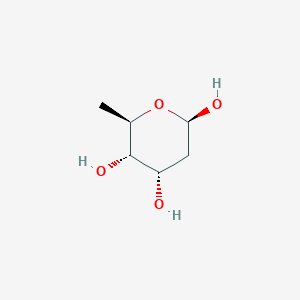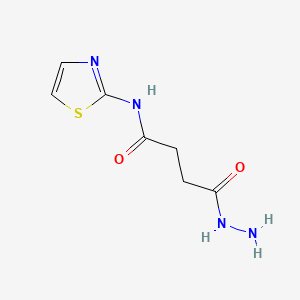
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide is a compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties
Vorbereitungsmethoden
The synthesis of butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide typically involves the reaction of butanoic acid derivatives with thiazole-containing compounds under specific conditions. One common method includes the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide, followed by further transformations to introduce the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, due to its potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The compound may also interfere with cellular pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide can be compared with other thiazole derivatives, such as:
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Sulfathiazole: An antimicrobial drug with a thiazole ring, used to treat bacterial infections.
Tiazofurin: An antineoplastic drug with a thiazole ring, used in cancer therapy.
These compounds share the thiazole ring structure but differ in their specific substituents and biological activities, highlighting the versatility and importance of thiazole derivatives in medicinal chemistry.
Eigenschaften
CAS-Nummer |
113408-19-8 |
|---|---|
Molekularformel |
C7H10N4O2S |
Molekulargewicht |
214.25 g/mol |
IUPAC-Name |
4-hydrazinyl-4-oxo-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C7H10N4O2S/c8-11-6(13)2-1-5(12)10-7-9-3-4-14-7/h3-4H,1-2,8H2,(H,11,13)(H,9,10,12) |
InChI-Schlüssel |
RYXBLICQLADFJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)NC(=O)CCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


